3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
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Overview
Description
3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a triazole ring, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one typically involves multiple steps. One common method includes the condensation of 4-fluorobenzaldehyde with 3-ethyl-2-thioxo-4-thiazolidinone in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-amino-1,2,4-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
- 2-{[5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
Uniqueness
3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c1-2-20-13(21)12(7-10-3-5-11(15)6-4-10)22-14(20)18-19-8-16-17-9-19/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJLACMAQTAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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